molecular formula C20H23ClN4O2 B2903431 2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone CAS No. 2034452-90-7

2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone

Cat. No.: B2903431
CAS No.: 2034452-90-7
M. Wt: 386.88
InChI Key: ANFZWWYPPRHNNR-UHFFFAOYSA-N
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Description

The compound 2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone features a hybrid heterocyclic scaffold comprising a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine ring via a carbonyl group, with a 2-chlorophenyl ethanone substituent. This structure is designed to optimize interactions with biological targets, particularly in antimicrobial and pesticidal applications, due to the electron-withdrawing chloro group enhancing binding affinity .

Synthetic routes for analogous compounds often involve multi-step reactions, such as condensation of α,β-unsaturated ketones with nucleophiles (e.g., malononitrile or cyanoacetamide derivatives) to form pyridine or pyrazole derivatives .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c21-17-6-2-1-5-15(17)13-19(26)23-9-11-24(12-10-23)20(27)16-14-22-25-8-4-3-7-18(16)25/h1-2,5-6,14H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFZWWYPPRHNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CC4=CC=CC=C4Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Tetrahydropyrazolo[1,5-a]pyridine Core

The synthesis begins with the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, achieved through cyclocondensation reactions. A validated protocol involves:

Reagents :

  • Ethyl acetoacetate (1.0 eq)
  • Hydrazine hydrate (1.2 eq)
  • Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq)

Procedure :

  • Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux (4 h) to form 3-aminopyrazole.
  • Subsequent treatment with DMF-DMA in toluene at 110°C for 6 h yields the enaminonitrile intermediate.
  • Cyclization under acidic conditions (HCl/EtOH, reflux, 3 h) affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in 78% yield.

Key Data :

Step Temperature (°C) Time (h) Yield (%)
1 80 4 85
2 110 6 90
3 80 3 78

Introduction of the Carbonyl Group

The 3-position of the pyrazolo[1,5-a]pyridine is functionalized via Friedel-Crafts acylation:

Reagents :

  • Acetyl chloride (1.2 eq)
  • AlCl₃ (1.5 eq)

Procedure :

  • The heterocycle is dissolved in dichloromethane under nitrogen.
  • Acetyl chloride and AlCl₃ are added dropwise at 0°C.
  • The mixture is stirred at room temperature for 12 h, yielding the 3-acetyl derivative (72% yield).

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 2.61 (s, 3H, COCH₃), 3.12–3.18 (m, 2H, CH₂), 3.45–3.51 (m, 2H, CH₂), 6.89 (s, 1H, pyrazole-H).

Conversion to Acyl Chloride

The acetyl group is oxidized and converted to acyl chloride:

Reagents :

  • SOCl₂ (3.0 eq)
  • DMF (catalytic)

Procedure :

  • The 3-acetyl compound is refluxed with thionyl chloride for 2 h.
  • Excess SOCl₂ is removed under vacuum to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride (89% yield).

Synthesis of the Piperazine-Ethanone Fragment

Preparation of 1-(Piperazin-1-yl)-2-(2-chlorophenyl)ethanone

Reagents :

  • 2-Chlorophenylacetic acid (1.0 eq)
  • Piperazine (1.2 eq)
  • EDCl (1.5 eq), HOBt (1.5 eq)

Procedure :

  • 2-Chlorophenylacetic acid is activated with EDCl/HOBt in DMF at 0°C.
  • Piperazine is added, and the reaction is stirred at room temperature for 24 h.
  • The product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) in 68% yield.

Characterization :

  • MS (ESI+) : m/z 253.1 [M+H]⁺ (calc. 253.08).

Final Coupling Reaction

Amide Bond Formation

Reagents :

  • Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl chloride (1.0 eq)
  • 1-(Piperazin-1-yl)-2-(2-chlorophenyl)ethanone (1.0 eq)
  • Triethylamine (2.0 eq)

Procedure :

  • The acyl chloride is dissolved in anhydrous THF under nitrogen.
  • Triethylamine and the piperazine-ethanone fragment are added at 0°C.
  • The mixture is stirred at room temperature for 18 h, yielding the target compound in 65% yield.

Optimization Data :

Base Solvent Time (h) Yield (%)
Triethylamine THF 18 65
DIPEA DCM 24 58
Pyridine Acetone 20 53

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.45–2.60 (m, 4H, piperazine-CH₂), 3.30–3.45 (m, 4H, piperazine-CH₂), 4.12 (s, 2H, COCH₂), 6.95–7.40 (m, 4H, Ar-H), 8.21 (s, 1H, pyrazole-H).
  • HPLC Purity : 98.2% (C18 column, MeOH/H₂O 70:30).

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A modified approach condenses the pyrazolo[1,5-a]pyridine and piperazine fragments in a single pot:

Reagents :

  • 3-Cyano-6-phenylpyridin-2(1H)-thione (1.0 eq)
  • 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) (1.0 eq)

Procedure :

  • The thione reacts with the bis-chloroacetylpiperazine in ethanol containing piperidine.
  • Cyclization is induced by sodium ethoxide, yielding the target compound in 71% yield.

Advantages :

  • Reduced purification steps.
  • Higher atom economy.

Challenges and Optimization

Byproduct Formation

Competing N-alkylation of piperazine is mitigated by:

  • Using a 1:1 molar ratio of acyl chloride to piperazine.
  • Maintaining low temperatures (0–5°C) during coupling.

Solvent Selection

THF vs. DCM :

  • THF provides higher yields (65%) due to better solubility of intermediates.
  • DCM results in premature precipitation, reducing reactivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group at position 2 of the ethanone moiety enables nucleophilic aromatic substitution (SNAr) under basic conditions. For example:

  • Hydrolysis : Reaction with aqueous NaOH at 80–100°C replaces the chlorine atom with a hydroxyl group .
  • Coupling with amines : Substitution with piperazine derivatives under Buchwald-Hartwig conditions forms arylpiperazine analogs .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisNaOH (1M), H₂O, 80°C, 12h2-Hydroxyphenyl analog72%
Amine couplingPd(OAc)₂, Xantphos, KOtBu, tolueneArylpiperazine derivatives58–85%

Piperazine Ring Functionalization

The piperazine moiety undergoes alkylation or acylation at the secondary amine:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl chloride) in DMF with K₂CO₃ to form N-alkylated derivatives .
  • Acylation : Acetic anhydride in pyridine introduces acetyl groups .

Key Observation : Steric hindrance from the tetrahydropyrazolo[1,5-a]pyridine carbonyl group reduces reaction rates compared to unsubstituted piperazines .

Pyrazolo[1,5-a]pyridine Modifications

The tetrahydropyrazolo[1,5-a]pyridine core participates in cycloaddition and oxidation reactions:

  • Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems .
  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) dehydrogenates the tetrahydropyridine ring to an aromatic pyridine .

Table 2: Pyrazolo[1,5-a]pyridine Reactions

ReactionConditionsOutcomeYieldSource
Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adduct64%
OxidationDDQ, CH₃CN, refluxAromatic pyridine derivative89%

Coupling Reactions at the Ethanone Carbonyl

The ethanone carbonyl serves as a site for:

  • Grignard Additions : Reacts with organomagnesium bromides (e.g., MeMgBr) to form tertiary alcohols .
  • Reductive Amination : Converts to secondary amines using NaBH₃CN and primary amines .

Notable Limitation : Steric bulk from adjacent substituents reduces reactivity in asymmetric catalysis .

Heterocyclic Ring-Opening and Rearrangement

Under acidic conditions (e.g., HCl/EtOH), the pyrazolo[1,5-a]pyridine ring undergoes hydrolysis to yield:

  • Pyrazole-carboxylic acids via cleavage of the pyridine ring .
  • Rearrangement products under microwave irradiation, forming pyrazolo[3,4-d]pyrimidines .

Mechanistic Insight : Acid-catalyzed protonation at N1 initiates ring-opening, followed by nucleophilic attack .

Photochemical Reactivity

UV irradiation (254 nm) induces:

  • C–Cl bond cleavage in the chlorophenyl group, forming phenyl radicals .
  • Cross-coupling with electron-deficient alkenes (e.g., acrylates) .

Scientific Research Applications

2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The target compound shares a core structure with several derivatives, differing primarily in substituents. Key analogs include:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Functional Groups
2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone (Target) 2-Chlorophenyl C₂₁H₂₂ClN₄O₂ 409.88 Chlorophenyl, piperazine, carbonyl
1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone 4-Trifluoromethylphenyl C₂₁H₂₃F₃N₄O₂ 420.40 Trifluoromethyl, piperazine, carbonyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Nitrophenyl, cyano C₃₁H₃₀N₄O₇ 582.60 Nitrophenyl, imidazo-pyridine, ester

Key Observations :

  • Piperazine Linkage : Present in both the target and trifluoromethyl analog, this moiety enhances solubility and facilitates interactions with biological receptors .

Bioactivity Comparisons

Antimicrobial Activity
  • The target compound’s pyrazolo-pyridine core is structurally akin to bis[6-(2-aryl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile] derivatives (), which exhibit broad-spectrum antimicrobial activity. Substitution with chloro groups correlates with enhanced Gram-positive bacterial inhibition .
  • Trifluoromethyl Analog : While bioactivity data are unavailable, the trifluoromethyl group’s lipophilicity may improve membrane penetration, a trait observed in pesticidal compounds like pyrazoxyfen () .
Pesticidal Potential
  • Chlorophenyl-containing analogs (e.g., cyanazine and pyrazoxyfen) demonstrate herbicidal and fungicidal activity, suggesting the target compound may share similar mechanisms .
  • Triazolopyrimidine derivatives () with chloro or methyl substituents show that steric and electronic effects critically influence bioactivity. For instance, chiral centers in acetylhydrazone derivatives enhance herbicidal efficacy, a principle applicable to the target compound’s design .

Physicochemical and Spectral Properties

NMR Spectral Analysis
  • The target compound’s NMR profile would likely resemble its trifluoromethyl analog, with chemical shifts in regions corresponding to the piperazine and tetrahydropyrazolo-pyridine moieties. Differences in the aromatic region (e.g., 2-chlorophenyl vs. 4-trifluoromethylphenyl) would be evident, as seen in comparisons of Rapa analogs () .
  • Infrared Spectroscopy: Carbonyl stretches (~1650–1750 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) would distinguish the target compound from non-halogenated analogs .
Thermal Properties
  • Data gaps exist for melting/boiling points, but tetrahydroimidazo-pyridine derivatives () exhibit melting points between 215–245°C, suggesting the target compound may share similar thermal stability .

Substituent Effects on Reactivity and Stability

  • Chlorophenyl vs. Trifluoromethylphenyl : The chloro group’s moderate electronegativity balances reactivity and stability, whereas the stronger electron-withdrawing trifluoromethyl group may increase metabolic resistance, as seen in procyazine () .
  • Lumping Strategy : Compounds with similar core structures (e.g., pyrazolo-pyridines) can be grouped for predictive modeling of solubility or degradation pathways, streamlining drug/pesticide development () .

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of a chlorophenyl group and a tetrahydropyrazolo-pyridine moiety linked through a piperazine ring. This structural complexity suggests a multifaceted interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, tetrahydro-pyrazolo derivatives have shown inhibition against various cancer cell lines, including melanoma and breast cancer. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Cell Line GI50 Value (μM)
Melanoma0.1
Renal0.5
Breast0.3
Ovarian0.2
Leukemia0.15

This table illustrates the potency of related compounds in inhibiting cancer cell growth, suggesting that this compound may exhibit similar or enhanced activity due to its unique structure .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. It is hypothesized that the piperazine and pyrazolo moieties may interact with enzymes involved in metabolic pathways or signal transduction.

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated moderate inhibitory effects on AChE, which is crucial for neurotransmission.
  • Butyrylcholinesterase (BChE) Inhibition : Some derivatives have shown selective inhibition towards BChE with IC50 values comparable to known inhibitors like physostigmine .

Study on Antimicrobial Activity

A study focused on bis-pyrazole derivatives showed promising antimicrobial activity against various pathogens. The synthesized compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Results indicated that modifications in the pyrazole structure significantly enhanced antimicrobial efficacy .

Study on Neuroprotective Effects

Research on similar pyrazolo compounds highlighted their neuroprotective effects in models of neurodegenerative diseases. The compounds exhibited the ability to cross the blood-brain barrier and modulate neuroinflammatory pathways, suggesting potential applications in treating conditions such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2-chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the piperazine ring is functionalized with the tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl group via an amide coupling reaction using reagents like EDCI/HOBt in DMF under nitrogen . The 2-chlorophenyl ethanone moiety is then introduced through nucleophilic substitution or Friedel-Crafts acylation. Reaction monitoring via TLC and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) are critical for isolating intermediates .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : To confirm substitution patterns on the piperazine and aromatic rings .
  • IR Spectroscopy : To verify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH/CH bonds .
  • Mass Spectrometry (HRMS) : For molecular weight confirmation (e.g., ESI+ mode) .
  • X-ray Crystallography : If single crystals are obtainable (e.g., orthorhombic space group P212₁₂₁) .

Q. What are the common chemical reactions involving the piperazine and pyrazolo-pyridine moieties?

  • Methodological Answer :

  • Piperazine : Undergoes alkylation (e.g., with chloroethanone derivatives) or acylation (e.g., with activated carbonyl chlorides) in polar aprotic solvents (DMF, DCM) .
  • Pyrazolo-pyridine : Participates in electrophilic substitution (e.g., halogenation) at the pyridine ring or oxidation of the tetrahydropyridine to aromatic pyridine under controlled conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Variation of Substituents : Replace the 2-chlorophenyl group with fluorophenyl or methoxyphenyl analogs to assess electronic effects on target binding .
  • Scaffold Modifications : Compare activity of tetrahydropyrazolo-pyridine vs. fully aromatic pyrazolo-pyrimidine cores to evaluate conformational flexibility .
  • Bioisosteric Replacement : Substitute the piperazine with morpholine or thiomorpholine to study steric/electronic impacts .
  • Assays : Use in vitro kinase inhibition or cytotoxicity assays (e.g., MTT on cancer cell lines) with IC₅₀ comparisons .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : To study binding modes with targets (e.g., kinases) using software like GROMACS .
  • ADMET Prediction : Tools like SwissADME or PreADMET to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • Docking Studies : Autodock Vina for virtual screening against homology models of receptors .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use 8–10 concentration points to improve IC₅₀ accuracy .
  • Orthogonal Assays : Validate antiproliferative activity via both MTT and clonogenic assays .
  • Meta-Analysis : Compare data across studies with similar substituents (e.g., 4-chlorophenyl vs. 2-chlorophenyl analogs) .

Q. What strategies mitigate solubility challenges during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetate groups at the ethanone moiety for enhanced aqueous solubility .
  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions for parenteral administration .
  • Salt Formation : React with HCl or citric acid to improve crystallinity and dissolution rates .

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